2'-Nitroacetanilide

Description

The exact mass of the compound 2'-Nitroacetanilide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1313. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2'-Nitroacetanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Nitroacetanilide including the price, delivery time, and more detailed information at info@benchchem.com.

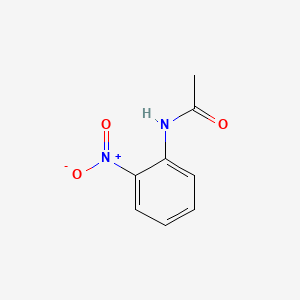

Structure

3D Structure

Properties

IUPAC Name |

N-(2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-6(11)9-7-4-2-3-5-8(7)10(12)13/h2-5H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNFNRVLMKHKIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060282 | |

| Record name | Acetamide, N-(2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552-32-9 | |

| Record name | N-(2-Nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Nitroacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Nitroacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-nitroacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-NITROACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4KJC83992 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to 2'-Nitroacetanilide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2'-Nitroacetanilide. The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and structural elucidation.

Chemical Identity and Structure

2'-Nitroacetanilide, also known as N-(2-nitrophenyl)acetamide or o-nitroacetanilide, is an aromatic organic compound. Structurally, it consists of an acetamido group (-NHCOCH₃) attached to a benzene (B151609) ring, with a nitro group (-NO₂) substituted at the ortho position relative to the acetamido group.

Table 1: Chemical Identifiers of 2'-Nitroacetanilide

| Identifier | Value |

| IUPAC Name | N-(2-nitrophenyl)acetamide |

| Synonyms | o-Nitroacetanilide, 2-Nitroacetanilide, N-Acetyl-2-nitroaniline |

| CAS Number | 552-32-9 |

| Molecular Formula | C₈H₈N₂O₃[1][2] |

| SMILES | CC(=O)NC1=CC=CC=C1--INVALID-LINK--[O-] |

| InChI Key | BUNFNRVLMKHKIT-UHFFFAOYSA-N |

The presence of both an electron-donating acetamido group and an electron-withdrawing nitro group on the aromatic ring influences its chemical reactivity and physical properties.

Physicochemical Properties

The physicochemical properties of 2'-Nitroacetanilide are summarized in the table below, providing key data for laboratory and developmental applications.

Table 2: Physicochemical Properties of 2'-Nitroacetanilide

| Property | Value | Reference |

| Molecular Weight | 180.16 g/mol | [1] |

| Appearance | Light green to light yellow crystalline solid | [1] |

| Melting Point | 90-94 °C | [1] |

| Boiling Point | No data available | |

| Density | 1.415 g/cm³ | |

| Solubility | Soluble in hot water, ethanol (B145695), ether, and acetone. Slightly soluble in cold water. | [1] |

Experimental Protocols

Synthesis of 2'-Nitroacetanilide via Ortho-Selective Nitration

The synthesis of 2'-Nitroacetanilide is typically achieved through the nitration of acetanilide (B955). Standard nitration with a mixture of nitric and sulfuric acids predominantly yields the para-isomer. However, ortho-selectivity can be enhanced by using a different nitrating agent, such as acetyl nitrate (B79036), generated in situ from nitric acid and acetic anhydride (B1165640).

Materials:

-

Acetanilide

-

Acetic anhydride

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid

-

Ethanol

-

Ice

Procedure:

-

Preparation of Acetyl Nitrate: In a flask maintained at a low temperature (0-5 °C) using an ice bath, slowly add 10 mL of acetic anhydride to a mixture of 5 mL of concentrated nitric acid and 0.5 mL of concentrated sulfuric acid with constant stirring.

-

Nitration Reaction: Dissolve 10 g of acetanilide in 20 mL of acetic anhydride in a separate flask, also cooled in an ice bath. To this solution, add the freshly prepared acetyl nitrate solution dropwise over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Quenching and Product Isolation: After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature. Pour the mixture into 200 mL of ice-cold water with vigorous stirring. The crude product, a mixture of ortho and para isomers, will precipitate.

-

Purification by Recrystallization: Collect the precipitate by vacuum filtration and wash with cold water. The separation of 2'-nitroacetanilide from the p-nitroacetanilide is achieved by fractional crystallization from ethanol. o-Nitroacetanilide is more soluble in ethanol than the para isomer. Dissolve the crude product in a minimum amount of hot ethanol. Upon cooling, the less soluble p-nitroacetanilide will crystallize first and can be removed by filtration. The filtrate, enriched with the ortho isomer, is then concentrated and cooled further to yield crystals of 2'-nitroacetanilide.

Workflow for the Synthesis of 2'-Nitroacetanilide

Analytical Methods

TLC is a rapid and effective method for monitoring the progress of the nitration reaction and assessing the purity of the final product.

Materials:

-

Silica (B1680970) gel TLC plates

-

Developing chamber

-

Ethyl acetate (B1210297)

-

UV lamp (254 nm)

Procedure:

-

Sample Preparation: Dissolve a small amount of the reaction mixture or the purified product in a volatile solvent like ethyl acetate.

-

Spotting: Using a capillary tube, spot the sample onto the baseline of a silica gel TLC plate.

-

Development: Place the TLC plate in a developing chamber containing a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the mobile phase.

-

Visualization: After the solvent front has reached near the top of the plate, remove the plate, allow it to dry, and visualize the spots under a UV lamp. 2'-Nitroacetanilide will appear as a UV-active spot. The Rf value can be calculated and compared to a standard.

FTIR spectroscopy is used to identify the functional groups present in the 2'-Nitroacetanilide molecule.

Procedure (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid 2'-Nitroacetanilide sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the asymmetric and symmetric stretches of the nitro group.

Table 3: Characteristic FTIR Absorption Bands for 2'-Nitroacetanilide

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3300 - 3500 |

| C=O Stretch (Amide) | 1660 - 1700 |

| N-O Asymmetric Stretch (Nitro) | 1500 - 1560 |

| N-O Symmetric Stretch (Nitro) | 1335 - 1385 |

¹H NMR spectroscopy provides detailed information about the structure of the 2'-Nitroacetanilide molecule by showing the chemical environment of the hydrogen atoms.

Experimental Parameters:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm)

-

Instrument: 400 MHz or higher NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of 2'-Nitroacetanilide in about 0.6-0.7 mL of the deuterated solvent in an NMR tube.

-

Spectrum Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Data Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the peaks to the specific protons in the molecule.

Table 4: Expected ¹H NMR Chemical Shifts for 2'-Nitroacetanilide in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (Acetyl) | ~2.2 | Singlet |

| Aromatic Protons | 7.2 - 8.2 | Multiplets |

| -NH (Amide) | ~8.5 | Broad Singlet |

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research specifically detailing the biological activity and involvement of 2'-Nitroacetanilide in cellular signaling pathways. While some related nitroaromatic compounds have been investigated for their biological effects, direct evidence for 2'-Nitroacetanilide is not available in the public domain.

Given the presence of the nitroaromatic moiety, a feature found in some bioactive compounds, it is plausible that 2'-Nitroacetanilide could be investigated for various biological activities. However, without experimental data, any discussion of its role in signaling pathways would be purely speculative.

Logical Relationship Diagram for Potential Research

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and experimental protocols related to 2'-Nitroacetanilide. The provided data and methodologies offer a solid foundation for researchers and scientists working with this compound. The lack of information regarding its biological activity highlights a potential area for future research, which could uncover novel applications for 2'-Nitroacetanilide in the field of drug development and beyond.

References

An In-depth Technical Guide to 2'-Nitroacetanilide (CAS: 552-32-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2'-Nitroacetanilide (CAS Number 552-32-9), a chemical intermediate with potential applications in various fields, including the pharmaceutical and dye industries. This document details its physicochemical properties, spectroscopic data, and safety information. Furthermore, it outlines a general experimental protocol for its synthesis and purification. While its biological activities are not yet extensively documented in publicly available literature, this guide serves as a foundational resource for researchers interested in exploring the potential of this compound.

Chemical and Physical Properties

2'-Nitroacetanilide is a stable, light yellow to orange crystalline powder.[1] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][3] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 552-32-9 | [1] |

| Molecular Formula | C₈H₈N₂O₃ | [1] |

| Molecular Weight | 180.16 g/mol | [4] |

| Melting Point | 90-94 °C | [1] |

| Boiling Point | 312.97 °C (estimated) | [1] |

| Density | 1.42 g/cm³ | [1] |

| Water Solubility | 2.2 g/L (at room temperature) | [1] |

| Appearance | Light yellow to yellow to orange powder/crystals | [1] |

| Storage Temperature | Below +30°C | [1] |

Spectroscopic Data

Detailed spectroscopic information is crucial for the identification and characterization of 2'-Nitroacetanilide.

| Spectrum Type | Key Features and Source Information |

| ¹H NMR | Spectra available.[5] |

| ¹³C NMR | Spectra available.[5] |

| Mass Spectrometry (GC-MS) | Major peaks observed.[5] |

| Infrared (IR) Spectroscopy | FTIR spectra (KBr wafer and ATR) are available.[5] |

| Raman Spectroscopy | FT-Raman spectra available.[5] |

Synthesis and Purification

The primary route for the synthesis of 2'-Nitroacetanilide is the N-acetylation of 2-nitroaniline (B44862).

Experimental Protocol: Synthesis of 2'-Nitroacetanilide

This protocol is a general method for the acetylation of anilines and can be adapted for the synthesis of 2'-Nitroacetanilide from 2-nitroaniline.

Materials:

-

2-Nitroaniline

-

Acetic anhydride (B1165640)

-

Glacial acetic acid

-

Ice

Procedure:

-

In a round-bottom flask, dissolve 2-nitroaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution with stirring. The reaction is exothermic, and the temperature should be monitored.

-

After the addition is complete, continue stirring the mixture at room temperature for a designated period to ensure the reaction goes to completion.

-

Pour the reaction mixture into a beaker containing crushed ice to precipitate the crude 2'-Nitroacetanilide.

-

Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid and other water-soluble impurities.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a standard method for purifying the crude product.

Materials:

-

Crude 2'-Nitroacetanilide

-

Ethanol (B145695) (or an appropriate solvent mixture)

-

Activated charcoal (optional)

Procedure:

-

Transfer the crude 2'-Nitroacetanilide to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

If charcoal was added, perform a hot filtration to remove it.

-

Allow the hot, clear solution to cool slowly to room temperature, which should induce crystallization.

-

Further cool the flask in an ice bath to maximize the yield of the purified crystals.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.

-

Dry the crystals thoroughly to remove any residual solvent. The purity of the recrystallized product can be assessed by its melting point.

Synthesis and Purification Workflow

References

An In-Depth Technical Guide to 2'-Nitroacetanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-Nitroacetanilide, a valuable chemical intermediate. The document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, purification, and characterization, and briefly discusses its potential relevance in broader research contexts.

Chemical and Physical Properties

2'-Nitroacetanilide is a solid organic compound. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 180.16 g/mol | [1] |

| Chemical Formula | C₈H₈N₂O₃ | [1] |

| Melting Point | 90-94 °C | [2] |

| Appearance | Pale yellow or brown crystalline powder | [3] |

| Solubility | 2.2 g/L in water at room temperature | [2] |

| CAS Number | 552-32-9 |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of 2'-Nitroacetanilide are provided below. These protocols are compiled based on established organic chemistry techniques.

Synthesis of 2'-Nitroacetanilide via Electrophilic Aromatic Substitution

The synthesis of 2'-Nitroacetanilide is achieved through the nitration of acetanilide (B955). This electrophilic aromatic substitution reaction yields a mixture of ortho and para isomers, with the para isomer being the major product due to steric hindrance from the acetamido group. The ortho isomer, 2'-Nitroacetanilide, is the desired product in this context.

Materials:

-

Acetanilide

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

Procedure:

-

In a 100 cm³ beaker, dissolve 2.5 g of finely powdered acetanilide in 2.5 cm³ of glacial acetic acid.

-

Carefully add 5 cm³ of concentrated sulfuric acid to the mixture while stirring.

-

Cool the resulting solution in an ice bath until the temperature is between 0-5 °C.

-

In a separate flask, prepare the nitrating mixture by slowly adding 0.875 mL of concentrated nitric acid to 1.25 mL of concentrated sulfuric acid, keeping the mixture in an ice bath.[4]

-

Add the chilled nitrating mixture dropwise to the acetanilide solution over a period of approximately 15 minutes.[4] Maintain the reaction temperature between 10-20 °C using the ice bath.[4]

-

After the addition is complete, allow the reaction mixture to stand at room temperature for about one hour.

-

Pour the reaction mixture onto 25 g of crushed ice in a beaker.[4]

-

The crude product, a mixture of o- and p-nitroacetanilide, will precipitate. Collect the solid by vacuum filtration.

-

Wash the crude product with cold deionized water until the filtrate is no longer acidic (test with litmus (B1172312) paper).

Purification by Recrystallization

The separation of 2'-Nitroacetanilide from the major p-nitroacetanilide isomer is achieved by recrystallization from ethanol. The ortho isomer is more soluble in ethanol, allowing for the isolation of the para isomer as crystals, while the ortho isomer remains in the mother liquor. For the purposes of obtaining 2'-Nitroacetanilide, fractional crystallization or chromatographic methods would be necessary for complete separation. However, a basic recrystallization from aqueous ethanol can enrich the product.

Materials:

-

Crude Nitroacetanilide product

-

Ethanol

-

Deionized Water

-

Decolorizing charcoal (if necessary)

Procedure:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimum amount of hot aqueous ethanol to dissolve the solid. The optimal ethanol-water ratio may need to be determined empirically.

-

If the solution is colored, add a small amount of decolorizing charcoal and boil for a few minutes.

-

Filter the hot solution by gravity to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals of the less soluble p-nitroacetanilide by vacuum filtration.

-

The filtrate will be enriched with the more soluble 2'-Nitroacetanilide. To isolate 2'-Nitroacetanilide, the solvent from the filtrate can be partially evaporated and the solution cooled again to yield a second crop of crystals which will be richer in the ortho isomer. For higher purity, column chromatography would be the preferred method.

Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For 2'-Nitroacetanilide, characteristic signals would include those for the aromatic protons, the amide proton, and the methyl protons.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule.

2. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in 2'-Nitroacetanilide. Key vibrational frequencies to look for include:

-

N-H stretching of the secondary amide.

-

C=O stretching of the amide.

-

N-O stretching of the nitro group.

-

Aromatic C-H and C=C stretching.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak should correspond to the molecular weight of 2'-Nitroacetanilide (180.16 g/mol ).

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of Nitroacetanilide isomers.

References

- 1. 2'-Nitroacetanilide | C8H8N2O3 | CID 11090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2'-NITROACETANILIDE | 552-32-9 [chemicalbook.com]

- 3. 11 Nitroacetanilide Manufacturers in 2025 | Metoree [us.metoree.com]

- 4. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]

An In-depth Technical Guide to the Physicochemical Properties of 2'-Nitroacetanilide

This technical guide provides a comprehensive overview of the melting and boiling points of 2'-Nitroacetanilide, targeting researchers, scientists, and professionals in drug development. It includes a detailed summary of its physical constants, standardized experimental protocols for their determination, and a workflow diagram for clarity.

Physicochemical Data of 2'-Nitroacetanilide

2'-Nitroacetanilide is a light yellow solid organic compound. Its key physical properties are summarized in the table below. It is soluble in boiling water, benzene, ethanol, chloroform, and alkali solutions, but only slightly soluble in cold water.

| Property | Value | Notes |

| Melting Point | 88.0 - 94.0 °C[1][2][3] | A narrower range of 90-93 °C is also reported. The melting point of a pure substance is typically a sharp range.[4][5] Impurities can lead to a depression and broadening of the melting point range.[4][5] |

| Boiling Point | 388.1 °C[6] | At standard atmospheric pressure (760 mmHg). |

| 100 °C | At a reduced pressure of 0.133 kPa. | |

| 312.97 °C | This is a rough estimate.[1][2] | |

| Molecular Formula | C₈H₈N₂O₃ | |

| Molecular Weight | 180.16 g/mol | |

| Density | ~1.34 - 1.42 g/cm³[1][2][6] |

Experimental Protocols

The following sections detail the standardized methodologies for determining the melting and boiling points of organic compounds like 2'-Nitroacetanilide.

Melting Point Determination: Capillary Method

The capillary method is a common and straightforward technique for determining the melting point of a solid organic compound.[7] The principle involves heating a small sample in a capillary tube at a controlled rate and observing the temperature range over which the substance transitions from a solid to a liquid.[7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]

-

Capillary tubes (sealed at one end)[4]

-

Thermometer

-

Sample of 2'-Nitroacetanilide (finely powdered and dry)[7]

-

Watch glass or weighing paper[4]

Procedure:

-

Sample Preparation: Place a small amount of finely powdered, dry 2'-Nitroacetanilide onto a clean watch glass.[7][8]

-

Packing the Capillary Tube: Gently press the open end of a capillary tube into the sample, forcing a small amount of the powder into the tube.[4] Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 1-2 mm.[8][9]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[7] If using a Thiele tube, attach the capillary to a thermometer.[9]

-

Heating:

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point.[5] This helps in saving time for the accurate determination.[4]

-

Accurate Determination: Allow the apparatus to cool. Start heating again, but at a much slower rate (e.g., 1-2 °C per minute) as the temperature approaches the approximate melting point.[4]

-

-

Observation and Recording:

Boiling Point Determination: Micro-Reflux Method

For determining the boiling point when only a small amount of the substance is available, the micro-boiling point or micro-reflux method is suitable.[10] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[11]

Apparatus:

-

Capillary tube (sealed at one end)[12]

-

Thermometer

-

Heating apparatus (e.g., aluminum block or oil bath)[12]

-

Sample of 2'-Nitroacetanilide

Procedure:

-

Sample Preparation: Place a few milliliters of the liquid sample into the test tube.[12]

-

Capillary Inversion: Place the capillary tube into the test tube with its open end downwards.[12]

-

Apparatus Setup: Secure the test tube in the heating block and position a thermometer so that its bulb is close to the opening of the inverted capillary tube, but not touching the bottom of the test tube.[12]

-

Heating: Begin heating the apparatus. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[13]

-

Observation and Recording:

-

When the liquid reaches its boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[13]

-

At this point, remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The exact moment the liquid begins to enter the capillary tube is when the vapor pressure inside the capillary equals the external pressure.[11][13]

-

Record the temperature at this precise moment. This temperature is the boiling point of the liquid.[13]

-

Visualized Workflow

The following diagram illustrates the logical workflow for the experimental determination of a melting point using the capillary method.

References

- 1. 2'-NITROACETANILIDE | 552-32-9 [chemicalbook.com]

- 2. 552-32-9 CAS MSDS (2'-NITROACETANILIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2'-Nitroacetanilide, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. 2'-Nitroacetanilide|lookchem [lookchem.com]

- 7. westlab.com [westlab.com]

- 8. byjus.com [byjus.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. byjus.com [byjus.com]

- 13. uomus.edu.iq [uomus.edu.iq]

The Solubility Profile of 2'-Nitroacetanilide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2'-Nitroacetanilide (also known as o-Nitroacetanilide) in a range of common organic solvents. The data and methodologies presented herein are critical for professionals engaged in the synthesis, purification, formulation, and quality control of this compound. This document summarizes key quantitative solubility data, details a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of 2'-Nitroacetanilide is a critical parameter for its application in various chemical processes, including reaction chemistry, crystallization, and formulation development. The following tables summarize the mole fraction solubility (x₁) of 2'-Nitroacetanilide in fifteen pure organic solvents at temperatures ranging from 278.15 K to 323.15 K. The data is compiled from a comprehensive study utilizing the isothermal shake-flask method[1].

Table 1: Mole Fraction Solubility (x₁) of 2'-Nitroacetanilide in Various Organic Solvents (Part 1) [1]

| Temperature (K) | Ethylene Glycol | n-Propanol | Methanol | Ethyl Acetate | N,N-Dimethylformamide |

| 278.15 | 0.00045 | 0.04012 | 0.05107 | 0.09811 | 0.35412 |

| 283.15 | 0.00059 | 0.04689 | 0.06015 | 0.11324 | 0.39856 |

| 288.15 | 0.00076 | 0.05432 | 0.07023 | 0.13032 | 0.44512 |

| 293.15 | 0.00098 | 0.06287 | 0.08154 | 0.14956 | 0.49354 |

| 298.15 | 0.00125 | 0.07211 | 0.09421 | 0.17123 | 0.54315 |

| 303.15 | 0.00159 | 0.08254 | 0.10854 | 0.19567 | 0.59321 |

| 308.15 | 0.00201 | 0.09423 | 0.12487 | 0.22314 | 0.64312 |

| 313.15 | 0.00253 | 0.10732 | 0.14356 | 0.25398 | 0.69254 |

| 318.15 | 0.00318 | 0.12187 | 0.16498 | 0.28854 | 0.74123 |

| 323.15 | 0.00398 | 0.13812 | 0.18954 | 0.32712 | 0.78891 |

Table 2: Mole Fraction Solubility (x₁) of 2'-Nitroacetanilide in Various Organic Solvents (Part 2) [1]

| Temperature (K) | Ethanol | Isopropanol | Acetonitrile | 1,4-Dioxane | n-Butanol |

| 278.15 | 0.03456 | 0.02541 | 0.05112 | 0.18745 | 0.03124 |

| 283.15 | 0.04087 | 0.03012 | 0.06123 | 0.21548 | 0.03658 |

| 288.15 | 0.04812 | 0.03554 | 0.07287 | 0.24654 | 0.04257 |

| 293.15 | 0.05654 | 0.04187 | 0.08632 | 0.28012 | 0.04932 |

| 298.15 | 0.06623 | 0.04921 | 0.10187 | 0.31654 | 0.05698 |

| 303.15 | 0.07745 | 0.05778 | 0.11987 | 0.35587 | 0.06567 |

| 308.15 | 0.09045 | 0.06765 | 0.14065 | 0.39812 | 0.07554 |

| 313.15 | 0.10554 | 0.07901 | 0.16458 | 0.44321 | 0.08678 |

| 318.15 | 0.12301 | 0.09201 | 0.19212 | 0.49012 | 0.09954 |

| 323.15 | 0.14312 | 0.10687 | 0.22354 | 0.53845 | 0.11398 |

Table 3: Mole Fraction Solubility (x₁) of 2'-Nitroacetanilide in Various Organic Solvents (Part 3) [1]

| Temperature (K) | Isobutanol | n-Heptanol | Water | Cyclohexane | N-Methyl Pyrrolidone |

| 278.15 | 0.02876 | 0.01542 | 0.00021 | 0.00032 | 0.41234 |

| 283.15 | 0.03354 | 0.01854 | 0.00025 | 0.00039 | 0.45876 |

| 288.15 | 0.03898 | 0.02213 | 0.00030 | 0.00048 | 0.50654 |

| 293.15 | 0.04521 | 0.02632 | 0.00036 | 0.00059 | 0.55512 |

| 298.15 | 0.05234 | 0.03121 | 0.00043 | 0.00072 | 0.60387 |

| 303.15 | 0.06045 | 0.03698 | 0.00051 | 0.00088 | 0.65213 |

| 308.15 | 0.06976 | 0.04376 | 0.00061 | 0.00108 | 0.70012 |

| 313.15 | 0.08045 | 0.05178 | 0.00073 | 0.00132 | 0.74712 |

| 318.15 | 0.09276 | 0.06123 | 0.00087 | 0.00161 | 0.79254 |

| 323.15 | 0.10687 | 0.07234 | 0.00104 | 0.00197 | 0.83587 |

Experimental Protocol for Solubility Determination

The following section details a robust and widely accepted methodology for determining the equilibrium solubility of a solid compound, such as 2'-Nitroacetanilide, in an organic solvent. This protocol is based on the isothermal shake-flask method[1].

Materials and Equipment

-

Solute: High-purity 2'-Nitroacetanilide (≥98%)

-

Solvents: Analytical or HPLC grade organic solvents

-

Apparatus:

-

Jacketed glass vessels or sealed vials

-

Thermostatic water bath with precise temperature control (±0.1 K)

-

Magnetic stirrer and stir bars or an orbital shaker

-

Analytical balance (readability ±0.1 mg)

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

-

Procedure

-

Preparation: An excess amount of solid 2'-Nitroacetanilide is added to a known mass or volume of the selected organic solvent in a jacketed glass vessel or sealed vial. The aim is to create a saturated solution with undissolved solid present throughout the experiment.

-

Equilibration: The vessel is sealed and placed in a thermostatic water bath set to the desired temperature. The mixture is continuously agitated using a magnetic stirrer or shaker to facilitate the dissolution process and ensure the system reaches thermodynamic equilibrium. The equilibration time can vary depending on the solute-solvent system and should be determined experimentally (typically 24-72 hours).

-

Sample Collection: Once equilibrium is reached, agitation is stopped, and the suspension is allowed to stand for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle. A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe (to match the experimental temperature) fitted with a filter to prevent any solid particles from being collected.

-

Analysis: The collected sample is immediately diluted with a known volume of a suitable solvent to prevent precipitation. The concentration of 2'-Nitroacetanilide in the diluted sample is then determined using a calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The mole fraction solubility (x₁) is calculated using the determined concentration and the known masses and molar masses of the solute and solvent.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium solubility determination method.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

References

An In-depth Technical Guide to the 1H NMR Spectrum Analysis of 2'-Nitroacetanilide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2'-Nitroacetanilide. It details the theoretical principles behind the observed spectral data, offers a step-by-step experimental protocol for data acquisition, and presents the information in a clear, structured format for ease of interpretation and application in research and development settings.

Introduction to the 1H NMR Spectroscopy of 2'-Nitroacetanilide

1H NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For a substituted aromatic compound like 2'-Nitroacetanilide, 1H NMR provides critical information about the number of different types of protons, their chemical environments, and their spatial relationships to neighboring protons.

The structure of 2'-Nitroacetanilide, with its ortho-disubstituted aromatic ring, gives rise to a complex and informative 1H NMR spectrum. The electron-withdrawing nature of the nitro group (-NO₂) and the electron-donating, yet sterically influential, nature of the acetamido group (-NHCOCH₃) lead to distinct chemical shifts and coupling patterns for the aromatic protons. Understanding these patterns is key to confirming the compound's identity and purity.

Predicted 1H NMR Spectral Data

The interpretation of the 1H NMR spectrum of 2'-Nitroacetanilide involves the analysis of chemical shifts (δ), integration values, and spin-spin coupling patterns (multiplicities and coupling constants, J). The predicted data, based on established principles of NMR spectroscopy and available spectral data, is summarized below. The solvent is typically deuterated chloroform (B151607) (CDCl₃), and the chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Table 1: Predicted 1H NMR Data for 2'-Nitroacetanilide in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) |

| H-6' | ~8.8 | 1H | Doublet (d) | ³J = ~8.5 Hz |

| H-3' | ~8.2 | 1H | Doublet of doublets (dd) | ³J = ~8.2 Hz, ⁴J = ~1.5 Hz |

| H-5' | ~7.7 | 1H | Triplet of doublets (td) or Multiplet (m) | ³J = ~7.8 Hz, ⁴J = ~1.5 Hz |

| H-4' | ~7.2 | 1H | Triplet (t) | ³J = ~7.9 Hz |

| -NH (Amide) | ~10.3 | 1H | Singlet (s, broad) | - |

| -CH₃ (Methyl) | ~2.3 | 3H | Singlet (s) | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and the spectrometer's field strength.

Analysis and Interpretation

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, deshielding nearby protons and shifting them downfield. The acetamido group is an ortho, para-director and is overall electron-donating through resonance, which would typically shield these protons. However, its placement at the 2' position, along with the "ortho effect", leads to a complex interplay of electronic and steric influences.

The broad singlet observed for the amide proton (-NH) is characteristic and its chemical shift can be highly variable and dependent on concentration and solvent. The methyl protons (-CH₃) of the acetyl group appear as a sharp singlet as they have no adjacent protons to couple with.

Spin-Spin Coupling Network

The coupling patterns of the aromatic protons provide connectivity information. The diagram below illustrates the spin-spin coupling relationships between the protons on the aromatic ring.

Caption: Diagram of the proton spin-spin coupling network in 2'-Nitroacetanilide.

Experimental Protocol

The following is a detailed methodology for acquiring a high-quality 1H NMR spectrum of 2'-Nitroacetanilide.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-25 mg of 2'-Nitroacetanilide.[1]

-

Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS).

-

Mixing: Gently agitate the vial to ensure complete dissolution of the sample.

-

Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2] This prevents distortion of the magnetic field homogeneity.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition

The following steps outline a general procedure for a modern NMR spectrometer. Specific commands may vary between instruments.

-

Sample Insertion: Carefully insert the NMR tube into the spinner turbine and adjust the depth using a sample gauge. Place the sample into the magnet.

-

Locking: Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shimming: Optimize the magnetic field homogeneity by shimming the spectrometer. This can be done manually or using an automated shimming routine to obtain sharp, symmetrical peaks.

-

Tuning and Matching: Tune and match the probe to the correct frequency for ¹H nuclei to ensure efficient transfer of radiofrequency power.

-

Acquisition Parameters: Set the appropriate acquisition parameters:

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is generally sufficient.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for most organic compounds.

-

-

Data Acquisition: Acquire the Free Induction Decay (FID) data.

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0 ppm.

-

Integration: Integrate the peaks to determine the relative number of protons for each signal.

-

Workflow for 1H NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

Caption: A workflow diagram illustrating the key stages of 1H NMR analysis.

Conclusion

The 1H NMR spectrum of 2'-Nitroacetanilide provides a wealth of structural information that is invaluable for its characterization. By carefully analyzing the chemical shifts, integration, and coupling patterns, researchers can confidently confirm the identity and assess the purity of this compound. The detailed experimental protocol provided in this guide serves as a robust starting point for obtaining high-quality spectral data, ensuring reliable and reproducible results in a research and drug development setting.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2'-Nitroacetanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy of 2'-Nitroacetanilide (CAS No: 552-32-9), a key intermediate in the synthesis of various pharmaceutical and chemical compounds. Understanding its vibrational properties through IR spectroscopy is crucial for identification, purity assessment, and quality control.

Core Vibrational Signature of 2'-Nitroacetanilide

2'-Nitroacetanilide (C₈H₈N₂O₃) is a substituted aromatic compound containing several key functional groups: a secondary amide, a nitro group, and a substituted benzene (B151609) ring. Each of these groups exhibits characteristic absorption bands in the infrared spectrum, creating a unique spectroscopic fingerprint.

The primary vibrational modes are associated with the stretching and bending of the N-H (amide), C=O (amide I), C-N (amide), N-O (nitro), C-H (aromatic and methyl), and C=C (aromatic) bonds. The ortho-positioning of the nitro and acetamido groups on the phenyl ring can influence the precise frequencies of these vibrations due to electronic and steric effects.

Quantitative Infrared Spectrum Analysis

The infrared spectrum of 2'-Nitroacetanilide is characterized by several strong, distinct absorption bands. The data compiled from spectral databases is summarized below. The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR) and instrument resolution.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3300 - 3400 | Strong, Sharp | N-H Stretch | Secondary Amide |

| ~3050 - 3150 | Medium | Aromatic C-H Stretch | Aromatic Ring |

| ~2900 - 3000 | Weak | Aliphatic C-H Stretch | Methyl Group (-CH₃) |

| ~1680 - 1700 | Very Strong | C=O Stretch (Amide I Band) | Secondary Amide |

| ~1580 - 1620 | Medium-Strong | N-H Bend (Amide II Band) & Aromatic C=C Stretch | Amide & Aromatic Ring |

| ~1500 - 1550 | Very Strong | Asymmetric NO₂ Stretch | Nitro Group |

| ~1340 - 1370 | Strong | Symmetric NO₂ Stretch | Nitro Group |

| ~1250 - 1300 | Strong | C-N Stretch (Amide III Band) | Secondary Amide |

| ~740 - 780 | Strong | C-H Out-of-Plane Bend (Ortho-disubstitution) | Aromatic Ring |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

This section details the standard procedure for obtaining a high-quality FTIR spectrum of solid 2'-Nitroacetanilide using the potassium bromide (KBr) pellet technique.[1][2]

3.1. Materials and Equipment

-

2'-Nitroacetanilide sample (1-2 mg)

-

FTIR-grade Potassium Bromide (KBr), desiccated (~200 mg)

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR Spectrometer (e.g., Bruker Tensor 27)[1]

-

Spatula and weighing paper

3.2. Procedure

-

Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which has a strong IR signal. Cool in a desiccator before use. Ensure the 2'-Nitroacetanilide sample is also dry.

-

Sample Preparation: Weigh approximately 1 mg of 2'-Nitroacetanilide and 150-200 mg of the dried KBr.

-

Grinding: Transfer the KBr and the sample to the agate mortar. Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The fine particle size is critical to minimize light scattering.

-

Pellet Formation: Transfer a portion of the powder into the pellet die. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes.

-

Pellet Inspection: Carefully release the pressure and extract the die. A good pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or moisture contamination.

-

Spectrum Acquisition:

-

Place the pellet in the spectrometer's sample holder.

-

Collect a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.

-

Collect the sample spectrum over the desired range (e.g., 4000 - 400 cm⁻¹) with an appropriate number of scans (e.g., 16-32) for a good signal-to-noise ratio.

-

-

Data Processing: Perform baseline correction and peak picking using the spectrometer's software.

Visualization of Key Vibrational Modes

The following diagram illustrates the logical relationship between the primary functional groups of 2'-Nitroacetanilide and their characteristic absorption regions in the infrared spectrum.

References

Unveiling the Spectroscopic Signature: A Technical Guide to the UV-Vis Absorption Spectrum of 2'-Nitroacetanilide

For Immediate Release

Core Spectroscopic Profile

The UV-Vis spectrum of an organic molecule is dictated by its electronic structure, particularly the presence of chromophores and auxochromes. In 2'-Nitroacetanilide, the primary chromophore is the nitro-substituted benzene (B151609) ring. The acetamido group acts as an auxochrome, modulating the absorption characteristics of the primary chromophore.

The electronic transitions responsible for UV-Vis absorption in aromatic nitro compounds typically include π → π* and n → π* transitions. The π → π* transitions, arising from the conjugated system of the benzene ring, are generally high-energy and result in strong absorption bands. The n → π* transitions, involving the non-bonding electrons of the nitro group's oxygen atoms, are lower in energy and appear as weaker, longer-wavelength absorptions.

Based on the analysis of structurally similar compounds, the UV-Vis absorption spectrum of 2'-Nitroacetanilide is expected to exhibit distinct absorption maxima (λmax). The precise wavelengths and molar absorptivities (ε) are highly dependent on the solvent used, due to solute-solvent interactions that can stabilize or destabilize the electronic ground and excited states.[1][2][3]

Table 1: Predicted UV-Vis Absorption Data for 2'-Nitroacetanilide

| Solvent | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Non-polar (e.g., Hexane) | ~250-260 | High | π → π |

| ~320-340 | Low | n → π | |

| Polar (e.g., Ethanol) | ~260-270 | High | π → π |

| ~330-350 | Low | n → π |

Note: The values presented in this table are estimations based on the spectral data of related nitroaromatic compounds and general principles of UV-Vis spectroscopy.[4][5][6] Experimental verification is required for precise determination.

Experimental Protocol for UV-Vis Spectral Analysis

The following is a detailed methodology for obtaining the UV-Vis absorption spectrum of 2'-Nitroacetanilide. This protocol is based on standard operating procedures for UV-Vis spectroscopy.[7][8][9]

1. Instrumentation and Materials:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-800 nm.

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length.

-

Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, hexane, or acetonitrile). The choice of solvent is critical and should be reported with the results.[1][2]

-

2'-Nitroacetanilide: A sample of high purity.[10]

-

Analytical Balance: To accurately weigh the sample.

-

Volumetric Flasks and Pipettes: For the preparation of standard solutions.

2. Sample Preparation:

-

Stock Solution Preparation: Accurately weigh a precise amount of 2'-Nitroacetanilide (e.g., 10 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create working standards of varying concentrations. This is crucial for determining the molar absorptivity and for quantitative analysis.

3. Instrumental Analysis:

-

Instrument Warm-up: Allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders in the spectrophotometer and perform a baseline correction over the desired wavelength range. This subtracts any absorbance from the solvent and the cuvettes.[7]

-

Sample Measurement: Empty the sample cuvette and rinse it with the sample solution. Then, fill the cuvette with the sample solution and place it back in the sample holder.

-

Spectrum Acquisition: Scan the sample over the predetermined wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum.[8] The instrument will plot absorbance versus wavelength.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). If performing quantitative analysis, record the absorbance at λmax for each standard solution to construct a calibration curve according to the Beer-Lambert Law.[8][9]

4. Data Reporting:

The final report should include:

-

The full UV-Vis absorption spectrum.

-

The λmax value(s) in nanometers.

-

The molar absorptivity (ε) at each λmax, if determined.

-

The solvent used for the analysis.

-

The concentration of the sample solution.

Logical Workflow for UV-Vis Spectroscopic Analysis

The following diagram illustrates the logical workflow for the UV-Vis spectroscopic analysis of a compound like 2'-Nitroacetanilide.

Figure 1. Workflow for the UV-Vis spectroscopic analysis of 2'-Nitroacetanilide.

This comprehensive guide provides a foundational understanding of the UV-Vis absorption characteristics of 2'-Nitroacetanilide and a robust protocol for its experimental determination. Adherence to these guidelines will ensure the acquisition of high-quality, reproducible spectroscopic data essential for research and development activities.

References

- 1. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]

- 2. Effect of solvent | PPTX [slideshare.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. longdom.org [longdom.org]

- 9. scribd.com [scribd.com]

- 10. 2 -Nitroacetanilide for synthesis 552-32-9 [sigmaaldrich.com]

An In-depth Technical Guide on the Crystal Structure of 2'-Nitroacetanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2'-Nitroacetanilide, a key organic compound with applications in chemical synthesis and drug development. This document details the precise crystallographic parameters, molecular geometry, and the experimental protocols utilized for its structural determination, offering valuable insights for researchers in medicinal chemistry and materials science.

Crystallographic Data

The crystal structure of 2'-Nitroacetanilide (N-(2-nitrophenyl)acetamide) has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P 1 21/n 1. The fundamental crystallographic data are summarized in the table below.

| Parameter | Value[1] |

| Chemical Formula | C₈H₈N₂O₃ |

| Molecular Weight | 180.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a | 10.5564 Å |

| b | 4.9758 Å |

| c | 15.4117 Å |

| α | 90.00° |

| β | 97.134° |

| γ | 90.00° |

| Volume | 802.9 ų |

| Z | 4 |

Molecular Geometry

The molecular structure of 2'-Nitroacetanilide consists of an acetanilide (B955) core with a nitro group substituted at the ortho position of the phenyl ring. The precise bond lengths and angles determined from the crystal structure analysis are crucial for understanding the molecule's conformation and potential intermolecular interactions.

Selected Bond Lengths

| Bond | Length (Å) |

| N(1)-C(7) | 1.357 |

| N(1)-C(1) | 1.423 |

| N(2)-C(2) | 1.467 |

| O(1)-C(7) | 1.229 |

| O(2)-N(2) | 1.224 |

| O(3)-N(2) | 1.229 |

| C(7)-C(8) | 1.505 |

Selected Bond Angles

| Angle | Degree (°) |

| C(7)-N(1)-C(1) | 128.5 |

| O(1)-C(7)-N(1) | 123.5 |

| O(1)-C(7)-C(8) | 121.2 |

| N(1)-C(7)-C(8) | 115.3 |

| C(2)-N(2)-O(2) | 118.2 |

| C(2)-N(2)-O(3) | 118.3 |

| O(2)-N(2)-O(3) | 123.5 |

Selected Torsion Angles

| Torsion Angle | Degree (°) |

| C(1)-N(1)-C(7)-O(1) | 4.9 |

| C(1)-N(1)-C(7)-C(8) | -175.7 |

| C(7)-N(1)-C(1)-C(2) | -178.9 |

| C(7)-N(1)-C(1)-C(6) | 1.2 |

| C(1)-C(2)-N(2)-O(2) | -13.9 |

| C(1)-C(2)-N(2)-O(3) | 166.6 |

Experimental Protocols

The determination of the crystal structure of 2'-Nitroacetanilide involves a multi-step process, including synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of 2'-Nitroacetanilide

A plausible synthetic route to 2'-Nitroacetanilide is the nitration of acetanilide. While the primary product of this reaction is typically the para-isomer (4'-Nitroacetanilide), the ortho-isomer (2'-Nitroacetanilide) is also formed and can be isolated.

Materials:

-

Acetanilide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Glacial Acetic Acid

-

Ice

Procedure:

-

Dissolution: Dissolve acetanilide in glacial acetic acid with gentle warming.

-

Cooling: Cool the solution in an ice bath.

-

Acidification: Slowly add concentrated sulfuric acid to the cooled solution while maintaining a low temperature.

-

Nitration: Add a chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the acetanilide solution, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction mixture to stir for a specified period while monitoring the temperature.

-

Precipitation: Pour the reaction mixture onto crushed ice to precipitate the crude product, which will be a mixture of ortho and para isomers.

-

Filtration: Collect the precipitate by vacuum filtration and wash with cold water to remove residual acid.

-

Purification: The separation of 2'-Nitroacetanilide from the para isomer can be achieved by fractional crystallization from ethanol, exploiting the differential solubilities of the two isomers.

Crystallization

Single crystals of 2'-Nitroacetanilide suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent, such as ethanol or an ethanol-water mixture.

X-ray Data Collection and Structure Refinement

The following is a generalized protocol for X-ray diffraction analysis, based on standard crystallographic practices. The specific parameters for the published structure of 2'-Nitroacetanilide would be detailed in the original research article.

Data Collection:

-

A suitable single crystal is mounted on a goniometer.

-

X-ray diffraction data are collected using a diffractometer, typically equipped with Mo Kα or Cu Kα radiation.

-

The data collection is performed at a controlled temperature, often at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations.

-

A series of diffraction images are collected over a range of crystal orientations.

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined using full-matrix least-squares on F² to optimize the atomic coordinates, and anisotropic displacement parameters for non-hydrogen atoms.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final refined structure is validated using crystallographic software to ensure its quality and accuracy.

Workflow Visualization

The overall process from chemical synthesis to the final crystal structure determination can be visualized as a sequential workflow.

Caption: Workflow for the determination of the crystal structure of 2'-Nitroacetanilide.

References

An In-depth Technical Guide to the Theoretical vs. Experimental Yield of 2'-Nitroacetanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2'-Nitroacetanilide, with a focus on the theoretical and experimental yields. This document details the underlying chemical principles, experimental protocols, and factors influencing the production of the ortho-isomer as a minor product in the electrophilic nitration of acetanilide (B955).

Introduction

Acetanilide, a simple aromatic amide, undergoes electrophilic aromatic substitution when treated with a nitrating mixture, typically a combination of nitric acid and sulfuric acid. This reaction yields a mixture of ortho (2'-Nitroacetanilide) and para (4'-Nitroacetanilide) isomers. Due to steric hindrance from the acetamido group, the para isomer is the major product, while the ortho isomer is formed in significantly smaller quantities.[1][2] The separation of these isomers is conventionally achieved through fractional crystallization, exploiting the differential solubility of the two compounds in ethanol (B145695).[3][4][5] Understanding the theoretical and experimental yields of 2'-Nitroacetanilide is crucial for optimizing its synthesis and purification for various research and development applications.

Theoretical and Experimental Yield

The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The experimental yield is the actual amount of product obtained after performing the synthesis and purification. The percentage yield, a measure of the reaction's efficiency, is calculated by dividing the experimental yield by the theoretical yield and multiplying by 100.

Calculation of Theoretical Yield

The balanced chemical equation for the nitration of acetanilide is:

C₈H₉NO + HNO₃ → C₈H₈N₂O₃ + H₂O (Acetanilide) + (Nitric Acid) → (Nitroacetanilide) + (Water)

To calculate the theoretical yield of 2'-Nitroacetanilide, the following steps are taken:

-

Determine the moles of the limiting reactant (typically acetanilide).

-

Based on the stoichiometry of the balanced equation (1:1 molar ratio between acetanilide and nitroacetanilide), the moles of total nitroacetanilide formed are determined.

-

The theoretical mass of total nitroacetanilide is calculated by multiplying the moles by its molar mass.

-

The theoretical yield of 2'-Nitroacetanilide is then estimated based on the typical isomer distribution.

Table 1: Molar Masses of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Acetanilide | C₈H₉NO | 135.17 |

| 2'-Nitroacetanilide | C₈H₈N₂O₃ | 180.16 |

| 4'-Nitroacetanilide | C₈H₈N₂O₃ | 180.16 |

Expected Isomer Distribution and Experimental Yield

In the electrophilic nitration of acetanilide, the para-substituted product is heavily favored. Reference data suggests that the yield of the para product can be as high as 90%, while the ortho product, 2'-Nitroacetanilide, is typically around 10%.[5] This distribution is a critical factor in estimating the theoretical yield of the desired ortho-isomer.

The experimental yield of 2'-Nitroacetanilide is influenced by several factors, including reaction conditions (temperature, reaction time), the efficiency of the separation process, and losses during product isolation and purification.

Table 2: Illustrative Example of Yield Calculation

| Parameter | Value |

| Initial Reactant | |

| Mass of Acetanilide | 10.0 g |

| Moles of Acetanilide | 0.074 mol |

| Theoretical Yield (Total Nitroacetanilide) | |

| Moles of Nitroacetanilide | 0.074 mol |

| Mass of Nitroacetanilide | 13.33 g |

| Estimated Theoretical Yield of 2'-Nitroacetanilide (assuming 10% ortho-isomer formation) | |

| Mass of 2'-Nitroacetanilide | 1.33 g |

| Hypothetical Experimental Yield | |

| Mass of isolated 2'-Nitroacetanilide | 0.80 g |

| Percentage Yield of 2'-Nitroacetanilide | 60.2% |

Experimental Protocol: Synthesis and Separation of 2'-Nitroacetanilide

The following protocol outlines a standard laboratory procedure for the nitration of acetanilide and the subsequent isolation of 2'-Nitroacetanilide.

Materials and Reagents

-

Acetanilide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Glacial Acetic Acid

-

Ethanol

-

Ice

-

Distilled Water

Procedure

-

Preparation of the Acetanilide Solution: In a flask, dissolve a known mass of acetanilide in glacial acetic acid.

-

Cooling: Cool the solution in an ice bath.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the cooled solution while stirring. Maintain the temperature of the mixture.

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully mix concentrated nitric acid and concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Nitration: Slowly add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature remains low (typically below 10°C) to prevent dinitration and control the exothermic reaction.[1]

-

Reaction Quenching: After the addition is complete, allow the reaction mixture to stand at room temperature for a specified time. Then, pour the mixture onto crushed ice to precipitate the crude product, which will be a mixture of ortho and para isomers.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove residual acids.

-

Separation of Isomers by Fractional Crystallization:

-

Transfer the crude product to a flask and add a minimal amount of hot ethanol to dissolve the solid.

-

The para-nitroacetanilide, being less soluble in ethanol, will crystallize out upon cooling.[4][5]

-

The ortho-nitroacetanilide, being more soluble, will remain in the ethanol filtrate.[4][5]

-

Filter the mixture to separate the solid p-nitroacetanilide from the filtrate containing the o-nitroacetanilide.

-

-

Isolation of 2'-Nitroacetanilide: The filtrate is then concentrated, and upon cooling, the 2'-Nitroacetanilide will crystallize. The crystals are collected by filtration, washed with a small amount of cold ethanol, and dried.

Visualizations

Chemical Reaction Pathway

Caption: Nitration of acetanilide to form ortho and para isomers.

Experimental Workflow

Caption: Workflow for the synthesis and separation of 2'-Nitroacetanilide.

Factors Influencing Yield

Several factors can affect the experimental yield of 2'-Nitroacetanilide:

-

Temperature Control: The nitration reaction is highly exothermic. Poor temperature control can lead to the formation of dinitrated byproducts and decomposition of the desired products, thus lowering the yield.

-

Rate of Addition of Nitrating Mixture: A slow, controlled addition of the nitrating mixture is crucial to maintain a low temperature and prevent side reactions.

-

Purity of Reactants: The purity of acetanilide and the acids used can impact the reaction efficiency.

-

Efficiency of Separation: The fractional crystallization process is critical. Incomplete separation will result in cross-contamination of the isomers. The high solubility of 2'-Nitroacetanilide in ethanol can also lead to losses if the filtrate is not sufficiently concentrated or cooled.

-

Mechanical Losses: Product loss can occur during transfers, filtration, and other handling steps.

Conclusion

The synthesis of 2'-Nitroacetanilide presents a classic example of electrophilic aromatic substitution where steric effects dictate the product distribution, favoring the para isomer. While the theoretical yield of the ortho isomer is inherently limited due to it being the minor product, a thorough understanding of the reaction mechanism and careful execution of the experimental protocol, particularly the separation step, are paramount to maximizing the experimental yield. This guide provides the foundational knowledge and practical steps for researchers and professionals to approach the synthesis and isolation of 2'-Nitroacetanilide with a clear perspective on expected outcomes and potential challenges.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 2'-Nitroacetanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of nitroaromatic compounds is a cornerstone of organic chemistry, with wide-ranging applications in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reaction for the synthesis of 2'-nitroacetanilide. We delve into the reaction mechanism, the role of the acetamido group in directing regioselectivity, and detailed experimental protocols for the synthesis and separation of the ortho-isomer from its para-counterpart. This document serves as a technical resource, presenting quantitative data in structured tables and visualizing complex pathways and workflows to aid in research and development.

Introduction to Electrophilic Aromatic Substitution in Acetanilide (B955)

Electrophilic aromatic substitution is a fundamental reaction class for the functionalization of aromatic rings. In the context of acetanilide, the benzene (B151609) ring acts as a nucleophile, attacking an electrophile, which in this case is the nitronium ion (NO₂⁺). The acetamido group (-NHCOCH₃) of acetanilide is a moderately activating, ortho-para directing group, making the aromatic ring more susceptible to electrophilic attack than benzene itself.[1][2] The nitration of acetanilide typically yields a mixture of ortho (2'-nitroacetanilide) and para (4'-nitroacetanilide) isomers.[3] Due to steric hindrance from the bulky acetamido group, the para isomer is generally the major product.[4][5] However, specific reaction conditions can be manipulated to favor the formation of the ortho isomer.

The Role of the Acetamido Group: An Ortho, Para-Director

The regioselectivity observed in the nitration of acetanilide is dictated by the electronic and steric properties of the acetamido group.

-

Electronic Effects: The lone pair of electrons on the nitrogen atom of the acetamido group can be delocalized into the aromatic ring through resonance. This increases the electron density at the ortho and para positions, thereby stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack at these positions.[6] This resonance stabilization makes the ortho and para positions more favorable for substitution compared to the meta position.

-

Steric Effects: The acetamido group is sterically bulky. This bulkiness hinders the approach of the electrophile to the adjacent ortho positions, leading to a general preference for substitution at the less sterically hindered para position.[4][5]

Reaction Mechanism and Pathway

The nitration of acetanilide proceeds via a two-step electrophilic aromatic substitution mechanism.

Step 1: Generation of the Electrophile (Nitronium Ion) Concentrated sulfuric acid protonates nitric acid, leading to the formation of a nitronium ion (NO₂⁺), which is a potent electrophile.

Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich aromatic ring of acetanilide attacks the nitronium ion. When the attack occurs at the ortho position, a resonance-stabilized carbocation intermediate, known as the sigma complex or arenium ion, is formed.

Step 3: Deprotonation and Restoration of Aromaticity A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the 2'-nitroacetanilide product.

Experimental Protocol: Synthesis and Separation of 2'-Nitroacetanilide

While the para isomer is typically the major product, conditions can be optimized to increase the yield of the ortho isomer. The following protocol outlines a method that favors the formation of 2'-nitroacetanilide and its subsequent separation.

Materials and Reagents

-

Acetanilide

-

Glacial Acetic Acid

-

Acetic Anhydride (B1165640)

-

100% Nitric Acid (Caution: Highly corrosive and oxidizing)

-

Crushed Ice

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Filtration apparatus (Büchner funnel)

Experimental Workflow

Detailed Procedure

-

Reaction Setup: In a flask, dissolve acetanilide in a 1:1 mixture of glacial acetic acid and acetic anhydride.

-

Cooling: Place the flask in an ice-salt bath to cool the solution to 0-5 °C.

-

Nitration: Slowly add 100% nitric acid dropwise to the cooled solution with continuous stirring. Maintain the temperature below 10 °C throughout the addition. The use of acetic anhydride as a solvent favors the formation of the ortho isomer.[1]

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes.

-

Precipitation: Pour the reaction mixture slowly into a beaker containing a large amount of crushed ice with constant stirring. A precipitate containing a mixture of ortho and para isomers will form.

-

Crude Filtration: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Separation by Recrystallization:

-

Transfer the crude product to a flask and add a minimum amount of hot ethanol to dissolve the solid. 2'-nitroacetanilide is significantly more soluble in ethanol than 4'-nitroacetanilide.[3][6][7]

-

While the solution is still hot, filter it to remove the less soluble 4'-nitroacetanilide, which will be left as a solid on the filter paper.

-

Allow the hot filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization of the 2'-nitroacetanilide.

-

-

Final Filtration and Drying: Collect the crystals of 2'-nitroacetanilide by vacuum filtration, wash with a small amount of cold ethanol, and allow to air dry.

Characterization of Isomers

The successful synthesis and separation of the isomers can be confirmed by their distinct physical and spectroscopic properties.

Table 1: Physical and Spectroscopic Properties of Nitroacetanilide Isomers

| Property | 2'-Nitroacetanilide (Ortho) | 4'-Nitroacetanilide (Para) |

| Molecular Formula | C₈H₈N₂O₃ | C₈H₈N₂O₃ |

| Molar Mass | 180.16 g/mol | 180.16 g/mol |